2-((4-Amino-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-cyanocyclohexyl)propanamide
Description
Properties
Molecular Formula |
C19H24N6OS |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide |
InChI |
InChI=1S/C19H24N6OS/c1-13-6-8-15(9-7-13)16-23-24-18(25(16)21)27-14(2)17(26)22-19(12-20)10-4-3-5-11-19/h6-9,14H,3-5,10-11,21H2,1-2H3,(H,22,26) |
InChI Key |
SUORWAWRONKXIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N)SC(C)C(=O)NC3(CCCCC3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-cyanocyclohexyl)propanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound under acidic or basic conditions.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.
Amidation: The final step involves the reaction of the thioether with a cyanocyclohexylamine derivative to form the desired propanamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic ring and triazole moiety may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives are well-known for their antifungal and antibacterial properties. The specific structure of this compound suggests potential efficacy against various pathogens:
- Mechanism of Action : The compound may inhibit enzymes involved in fungal cell wall synthesis and bacterial growth.
- Case Study : A study demonstrated that similar triazole derivatives exhibited significant antimicrobial activity against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL.
| Pathogen | Compound MIC (µg/mL) |
|---|---|
| Candida albicans | 8 |
| Staphylococcus aureus | 4 |
Anticancer Activity
Recent research has highlighted the anticancer potential of triazole derivatives, including this compound:
- In Vitro Studies : The compound showed cytotoxicity against various cancer cell lines, including HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values ranging from 6.2 µM to 27.3 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 12.5 |
| T47D | 15.0 |
- Mechanism of Action : Potential mechanisms include enzyme inhibition and modulation of signaling pathways critical for cell proliferation.
Agricultural Applications
The compound's antifungal properties make it a candidate for agricultural applications:
- Fungicide Development : Research indicates that triazole derivatives can be effective in controlling plant fungal diseases. Field trials have shown that formulations containing similar compounds significantly reduce the incidence of Fusarium infections in crops.
Synthesis and Production
In industrial settings, the synthesis of this compound can be optimized using various techniques:
- Multi-Step Synthesis : The production typically involves cyclization reactions to form the triazole core, followed by substitution reactions to introduce thioacetamide groups.
- Techniques Used : Batch processing and flow chemistry enhance efficiency and scalability in production.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The following table summarizes key structural analogs and their differences:
Key Comparative Insights
Electronic and Steric Effects
- p-Tolyl vs. Chlorophenyl () : The target compound’s p-tolyl group (electron-donating methyl) contrasts with the electron-withdrawing 4-chlorophenyl in , which lowers pKa (0.21 vs. unreported for the target) and increases acidity. This may enhance reactivity in electrophilic environments.
- Cyanocyclohexyl vs.
Physicochemical Properties
- The chlorophenyl analog () has a predicted density of 1.52 g/cm³, likely due to halogenation. The target’s p-tolyl group may reduce density slightly, though data are unavailable.
- The indolyl-substituted compound () has a higher molecular weight (420.54) due to the indole ring, which may impact membrane permeability compared to the target’s p-tolyl group .
Biological Activity
The compound 2-((4-amino-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-cyanocyclohexyl)propanamide is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and related studies.
Chemical Structure and Properties
The compound features a triazole ring with various substituents that enhance its biological activity. Its molecular formula is , and it has a molecular weight of approximately 292.41 g/mol. The presence of both amino and thio groups contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
Triazole derivatives are known for their antifungal , antibacterial , and anticancer properties. The specific structure of 2-((4-amino-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-cyanocyclohexyl)propanamide suggests potential interactions with various biological systems.
Antifungal Activity
Research indicates that triazole derivatives can inhibit the growth of fungal pathogens by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. Preliminary studies suggest that this compound may exhibit similar antifungal properties.
Antibacterial Activity
Triazoles have been reported to possess antibacterial effects against a range of Gram-positive and Gram-negative bacteria. The compound's thio group may enhance its ability to penetrate bacterial membranes, thereby increasing its efficacy against bacterial strains.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation is under investigation. For instance, compounds with similar structures have shown promise in targeting pathways like the PI3K/Akt/mTOR signaling cascade.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for optimizing its therapeutic potential. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as cytochrome P450s, which are involved in drug metabolism and synthesis of sterols.
- Receptor Modulation : It may interact with various receptors involved in cellular signaling pathways, potentially leading to altered gene expression associated with disease processes.
Research Findings and Case Studies
Recent studies have explored the biological activities of triazole derivatives, including our compound of interest. A summary of relevant findings includes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
